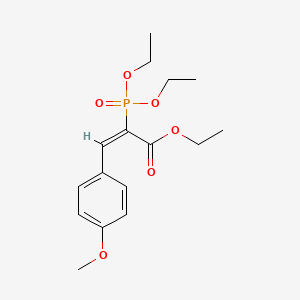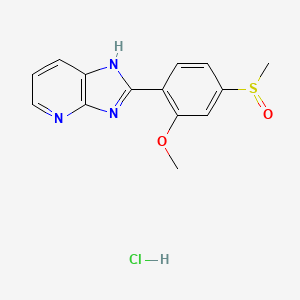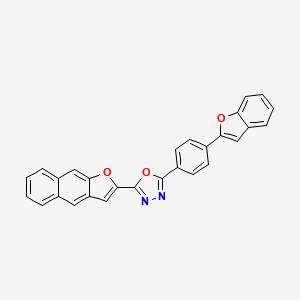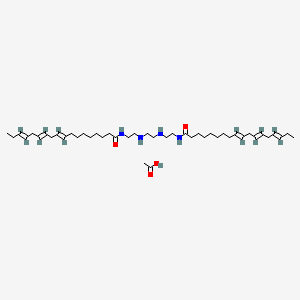
N,N'-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate is a complex organic compound with the molecular formula C44H78N4O4. This compound is characterized by its long-chain polyunsaturated fatty acid amides linked through ethylene bridges and iminoethylene groups. It is primarily used in specialized chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate typically involves the following steps:
Formation of Octadeca-9,12,15-trienoic Acid: This is achieved through the extraction and purification of linolenic acid from natural sources such as flaxseed oil.
Amidation Reaction: The octadeca-9,12,15-trienoic acid is then reacted with ethylenediamine under controlled conditions to form the intermediate N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide).
Acetylation: The final step involves the acetylation of the intermediate with acetic acid to produce the monoacetate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Extraction: Large-scale extraction of linolenic acid.
Continuous Amidation: Use of continuous reactors to maintain optimal reaction conditions for the amidation process.
Purification: Advanced purification techniques such as chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate undergoes various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid chains can be oxidized under specific conditions, leading to the formation of peroxides and other oxidation products.
Reduction: The iminoethylene groups can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation Products: Peroxides, aldehydes, and carboxylic acids.
Reduction Products: Secondary amines.
Substitution Products: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide bond formation and stability.
Biology: Investigated for its potential role in cell membrane stabilization due to its long-chain fatty acid components.
Medicine: Explored for its anti-inflammatory properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialized lubricants and surfactants.
Mécanisme D'action
The mechanism of action of N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate involves its interaction with biological membranes and proteins. The long-chain fatty acids integrate into lipid bilayers, enhancing membrane fluidity and stability. The iminoethylene groups can form hydrogen bonds with protein residues, potentially modulating protein function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate
- N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9-enamide) monoacetate
Uniqueness
N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate is unique due to its triple unsaturated fatty acid chains, which confer distinct chemical and physical properties. This compound exhibits higher reactivity in oxidation reactions compared to its less unsaturated counterparts, making it valuable in specific chemical and industrial applications.
Propriétés
Numéro CAS |
94023-33-3 |
|---|---|
Formule moléculaire |
C42H74N4O2.C2H4O2 C44H78N4O4 |
Poids moléculaire |
727.1 g/mol |
Nom IUPAC |
acetic acid;(9E,12E,15E)-N-[2-[2-[2-[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino]ethylamino]ethylamino]ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C42H74N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h5-8,11-14,17-20,43-44H,3-4,9-10,15-16,21-40H2,1-2H3,(H,45,47)(H,46,48);1H3,(H,3,4)/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+; |
Clé InChI |
OYZZTHRNAAAZHW-VZCBAQBXSA-N |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC.CC(=O)O |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCC=CCC=CCC=CCC.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




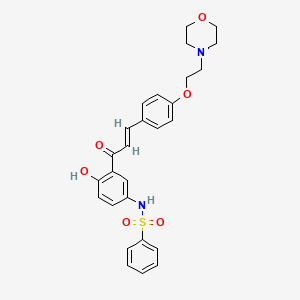
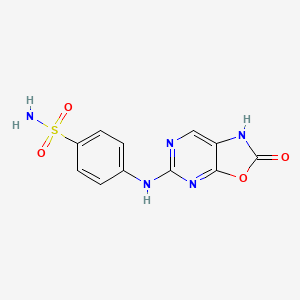


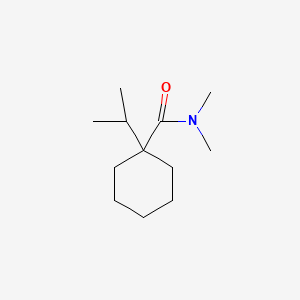
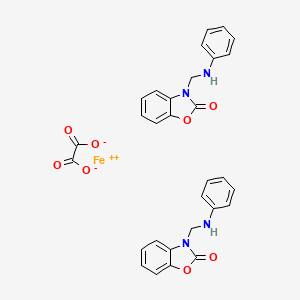
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12696929.png)
